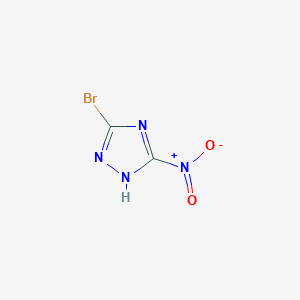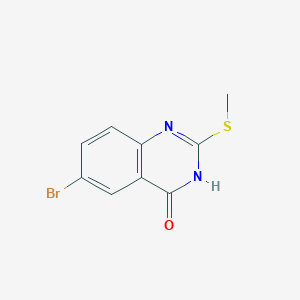
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as mass spectra, 1H NMR, and infrared spectroscopy . Unfortunately, the specific molecular structure analysis for 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is not available in the retrieved resources.科学的研究の応用
Synthesis and Structural Studies
- Bromination of alkaloids like 2,3-tetramethylene-3,4-dihydroquinazoline, related to 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, has been explored. Studies on crystal structures of such compounds reveal insights into their molecular associations due to hydrogen bonding (Mukarramov et al., 2009).
Catalysis and Synthesis Methods
- Research on catalytic systems like 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has shown efficiency in the one-pot synthesis of dihydropyrimidinones and hydroquinazoline-diones, which may include compounds similar to 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (Kefayati et al., 2012).
Anticancer Applications
- A novel method for synthesizing 4-tetrazolyl-3,4-dihydroquinazoline derivatives, related to the compound , demonstrated potential in inhibiting breast cancer cells (Xiong et al., 2022).
Intermediate in Drug Synthesis
- 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, closely related to the compound, is an important intermediate in synthesizing drugs for treating colon and rectal cancers (Zheng-you, 2010).
Novel Synthesis Techniques
- Studies on the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, which shares structural similarities, provide insights into the synthesis processes and conditions for such compounds (Wlodarczyk et al., 2011).
Crystal Structure Analysis
- The crystal structure and molecular interactions of novel compounds like 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, structurally related to the compound , were studied, providing insights into their molecular arrangements (Ouerghi et al., 2021).
特性
IUPAC Name |
6-bromo-2-methylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBCWQRLMSLKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

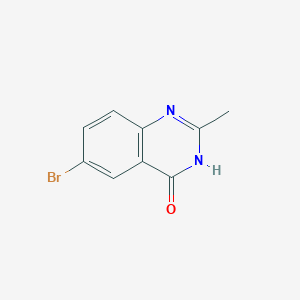
![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)
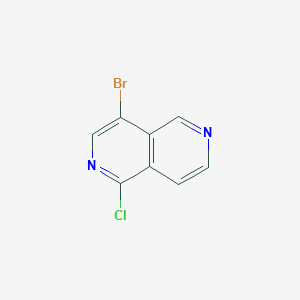


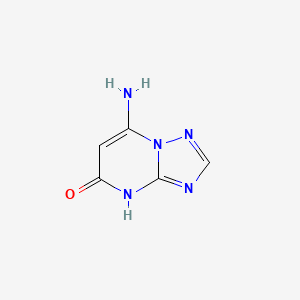

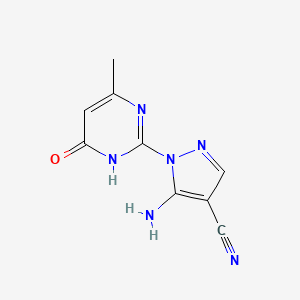
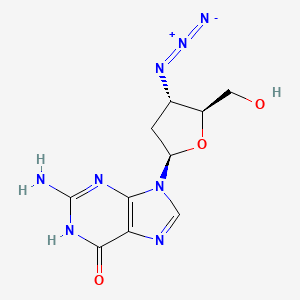
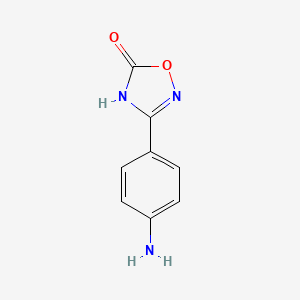
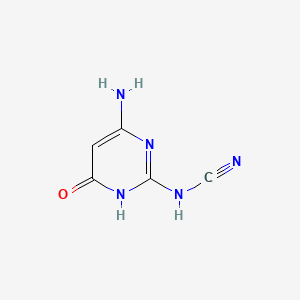

![(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384159.png)
